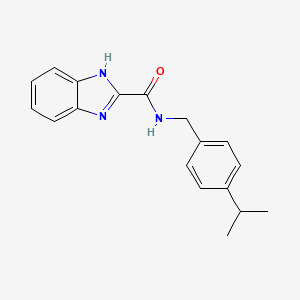

N-(4-isopropylbenzyl)-1H-benzimidazole-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of benzimidazole derivatives generally involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives under various conditions. A study on the synthesis of benzimidazole carboxamides highlighted a range of synthetic approaches, including direct condensation/cyclization reactions and more complex procedures involving intermediate formation (Ghandi, Zarezadeh, & Taheri, 2010). Another research detailed a metal-free, one-pot synthesis method for 2-substituted-1H-4-carboxamide benzimidazoles, showcasing the efficiency and selectivity of this green synthetic protocol (Zhang, Yang, Li, & Sun, 2019).

Molecular Structure Analysis

Benzimidazole derivatives exhibit a wide range of molecular structures, with various substitutions influencing their physical and chemical properties. The crystal structure determination and analysis of similar compounds provide insights into the molecular geometry, tautomeric forms, and intermolecular interactions, which are crucial for understanding their biological activity and reactivity (Hranjec et al., 2012).

Chemical Reactions and Properties

Benzimidazole carboxamides participate in a variety of chemical reactions, influenced by the nature of substituents on the benzimidazole core. The reactivity patterns of these compounds are essential for designing derivatives with desired biological activities. Studies on their chemical reactions often focus on the introduction of functional groups that modulate their pharmacological properties (Liu et al., 2021).

Applications De Recherche Scientifique

Cancer Treatment Applications

- Compounds similar to N-(4-isopropylbenzyl)-1H-benzimidazole-2-carboxamide have shown promise in cancer therapy, particularly as inhibitors of the poly(ADP-ribose) polymerase (PARP) enzyme, which is involved in DNA repair. One such compound, ABT-888, displayed significant potency against PARP-1 and PARP-2 enzymes and demonstrated efficacy in preclinical models of melanoma and breast cancer when used in combination with chemotherapy Penning et al., 2009.

Antioxidant Potential

- Benzimidazole derivatives with carboxamide groups have been synthesized and evaluated for their antioxidative activity, showing promising results. Certain derivatives were found to be significantly more potent antioxidants than the reference antioxidant butylated hydroxytoluene (BHT), indicating their potential utility as novel antioxidants Cindrić et al., 2019.

Antimicrobial and Antiviral Effects

- Studies have explored the antimicrobial activities of benzimidazole-2-carboxamide derivatives against pathogens like Staphylococcus aureus, Escherichia coli, and Candida albicans. Certain compounds demonstrated potent activity, suggesting their potential as antimicrobial agents Göker et al., 2001.

- Additionally, benzimidazole-N-carbamates have shown antiviral activity at noncytotoxic concentrations, with specific derivatives displaying enhanced activity against viral targets due to their structural features Garuti, Roberti, Gentilomi, 2000.

Mécanisme D'action

Safety and Hazards

As with any chemical compound, handling “N-(4-isopropylbenzyl)-1H-benzimidazole-2-carboxamide” would require appropriate safety precautions. This could include wearing protective clothing and eye protection, and ensuring good ventilation. The specific hazards associated with this compound would depend on its physical and chemical properties .

Orientations Futures

The study and application of “N-(4-isopropylbenzyl)-1H-benzimidazole-2-carboxamide” could be a promising area of research, particularly if this compound shows biological activity. Future research could explore its potential uses in medicine, its mechanism of action, and ways to optimize its synthesis .

Propriétés

IUPAC Name |

N-[(4-propan-2-ylphenyl)methyl]-1H-benzimidazole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O/c1-12(2)14-9-7-13(8-10-14)11-19-18(22)17-20-15-5-3-4-6-16(15)21-17/h3-10,12H,11H2,1-2H3,(H,19,22)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMRBSMYENMYSAM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)CNC(=O)C2=NC3=CC=CC=C3N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(4-propan-2-ylphenyl)methyl]-1H-benzimidazole-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-tert-butyl-4-[(4-methylbenzylidene)amino]-3-(methylthio)-1,2,4-triazin-5(4H)-one](/img/structure/B5558325.png)

![8-[(2-ethylpyrimidin-5-yl)carbonyl]-3-(2-phenylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5558330.png)

![N-methyl-N-[(3-phenyl-1H-pyrazol-4-yl)methyl]-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide](/img/structure/B5558345.png)

![(3aS*,7aR*)-5-methyl-2-[(5-methylpyrazin-2-yl)carbonyl]octahydro-3aH-pyrrolo[3,4-c]pyridine-3a-carboxylic acid](/img/structure/B5558356.png)

![N-[2-(5-methyl-1,3,4-thiadiazol-2-yl)ethyl]imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5558373.png)

![6-[butyl(phenyl)amino]-3-methyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B5558376.png)

![2-[(5-methylpyrazin-2-yl)methyl]-9-[2-(methylthio)pyrimidin-4-yl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5558389.png)

![(1R*,3S*)-7-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-7-azaspiro[3.5]nonane-1,3-diol](/img/structure/B5558404.png)

![3-benzyl-5-cyclohexyl-2-thioxo-2,3,5,6-tetrahydrobenzo[h]quinazolin-4(1H)-one](/img/structure/B5558414.png)